molecular formula C8H18FN3O2S B2388775 4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 2003770-24-7

4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B2388775
CAS No.: 2003770-24-7
M. Wt: 239.31
InChI Key: BCYYMXPAJKHWGT-UHFFFAOYSA-N
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Description

4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide is a fluorinated piperazine derivative. This compound is of interest due to its unique chemical structure, which includes a piperazine ring substituted with a 2-fluoroethyl group and a sulfonamide moiety. The presence of fluorine in organic compounds often imparts unique properties, such as increased metabolic stability and altered biological activity, making this compound valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of N,N-dimethylpiperazine with 2-fluoroethyl sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

    Substitution: The fluorine atom in the 2-fluoroethyl group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Sulfonic acid derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential interactions with biological targets due to the presence of the fluorine atom.

    Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, potentially leading to altered biological activity. The sulfonamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

    2-Fluoroethylamine: Another fluorinated compound with a simpler structure.

    N,N-Dimethylpiperazine: Lacks the fluorine and sulfonamide groups, making it less versatile.

    Sulfonamide Derivatives: Various sulfonamide compounds with different substituents.

Uniqueness: 4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to the combination of a fluorinated ethyl group and a sulfonamide moiety on a piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry.

Properties

IUPAC Name

4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18FN3O2S/c1-10(2)15(13,14)12-7-5-11(4-3-9)6-8-12/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYYMXPAJKHWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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